2-Oxa-7-azaspiro[4.4]nonane hemioxalate
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Overview
Description
2-Oxa-7-azaspiro[44]nonane hemioxalate is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an oxazine ring fused to a nonane ring, which includes an oxygen and nitrogen atom The hemioxalate part of the compound indicates the presence of an oxalic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.4]nonane hemioxalate typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a suitable oxazine precursor with a nonane derivative under acidic or basic conditions to form the spiro compound. The hemioxalate salt is then formed by reacting the spiro compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.4]nonane hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro compounds.
Substitution: The nitrogen and oxygen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced spiro compounds with altered functional groups.
Scientific Research Applications
2-Oxa-7-azaspiro[4.4]nonane hemioxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including photochromic and thermochromic materials.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonane hemioxalate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The spiro structure may also contribute to its stability and binding affinity, making it a valuable compound for drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-Oxa-7-azaspiro[3.5]nonane hemioxalate: This compound has a similar spiro structure but with a different ring size.
2-Oxa-6-azaspiro[4.4]nonane hemioxalate: Another similar compound with a variation in the position of the nitrogen atom.
Uniqueness
2-Oxa-7-azaspiro[4.4]nonane hemioxalate is unique due to its specific ring size and the presence of both oxygen and nitrogen atoms in the spiro structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-3-8-5-7(1)2-4-9-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOICPVWJHPLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2.C1CNCC12CCOC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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